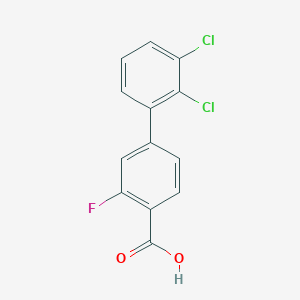

2',3'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid

Description

Properties

IUPAC Name |

4-(2,3-dichlorophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO2/c14-10-3-1-2-8(12(10)15)7-4-5-9(13(17)18)11(16)6-7/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSZBOZASQLMCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681120 | |

| Record name | 2',3'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183826-89-2 | |

| Record name | 2',3'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

A foundational method for synthesizing halogenated biphenyl carboxylic acids involves radical-mediated oxidative coupling. As detailed in a patent by, this approach employs p-toluic acid and o-dichlorobenzene under high-temperature conditions (120–180°C) in the presence of di-t-butylperoxide (DTBP) and molecular oxygen. Cobalt naphthenate serves as a catalyst, initiating radical formation that drives cross-coupling between the aromatic rings.

The reaction proceeds via a free-radical mechanism:

-

Initiation : DTBP decomposes thermally to generate t-butoxy radicals.

-

Propagation : Radicals abstract hydrogen from p-toluic acid, forming benzyl radicals.

-

Coupling : Benzyl radicals react with o-dichlorobenzene, forming the biphenyl backbone.

-

Oxidation : Molecular oxygen oxidizes intermediates to yield the carboxylic acid product.

Key conditions include:

Yield and Purification

The crude product mixture contains 2',3'-dichloro-4-biphenylcarboxylic acid alongside isomers (e.g., 3',4'-dichloro derivatives). Filtration at elevated temperatures removes terephthalic acid byproducts, while chilling to 0°C precipitates the target compound. Despite rigorous optimization, yields remain modest (9% for the 2',3'-isomer).

Table 1: Analytical Data for Oxidative Coupling Products

| Property | 2',3'-Dichloro Isomer | 3',4'-Dichloro Isomer |

|---|---|---|

| Melting Point | 259–261°C | 278–280°C |

| Solubility (H₂O) | Insoluble | Insoluble |

| Elemental Analysis (C) | 54.3% (calc: 54.4%) | 54.3% (calc: 54.4%) |

Suzuki-Miyaura Cross-Coupling

Reaction Design and Substrate Selection

The Suzuki-Miyaura cross-coupling offers superior regiocontrol for introducing fluorine and chlorine substituents. As demonstrated by, this method couples 4-bromophenyl cyclopropanecarboxylic acid with fluorinated boronic acids under palladium catalysis. For 2',3'-dichloro-3-fluoro-biphenyl-4-carboxylic acid, the strategy involves:

-

Electrophilic Partner : 3-fluoro-4-bromobenzoic acid.

-

Nucleophilic Partner : 2,3-dichlorophenylboronic acid.

Reaction Conditions :

Post-Reaction Processing

Post-coupling, the product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography. Yields for analogous biphenyl carboxylic acids in range from 65–85%, suggesting this method’s efficiency compared to radical pathways.

Key Advantages :

-

Regioselectivity : Precise placement of substituents.

-

Milder Conditions : Avoids high temperatures and radical side reactions.

-

Scalability : Adaptable to diverse boronic acids for library synthesis.

Alternative Pathways: Diazotization and Esterification

Diazotization-Coupling Strategy

The patent describes an alternative route using ethyl-p-aminobenzoate , which is diazotized and coupled with o-dichlorobenzene under alkaline conditions. Subsequent saponification yields the carboxylic acid:

-

Diazotization : Treat ethyl-p-aminobenzoate with NaNO₂/HCl.

-

Coupling : React with o-dichlorobenzene in basic media.

While this method avoids radical intermediates, it requires multi-step processing and offers no yield advantage over cross-coupling.

Esterification and Hydrolysis

Esters of this compound (e.g., ethyl ester) are synthesized for improved solubility. However, these derivatives necessitate additional hydrolysis steps, complicating the synthesis:

Esterification :

Hydrolysis :

Comparative Analysis of Methods

Table 2: Method Comparison

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dichloro-3-fluoro-biphenyl-4-carboxylic acid undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the presence of electron-withdrawing groups (chlorine and fluorine), the compound can participate in electrophilic substitution reactions, particularly on the biphenyl ring.

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid) under acidic conditions.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Electrophilic Substitution: Nitro or sulfonic acid derivatives.

Nucleophilic Substitution: Substituted biphenyl derivatives with nucleophiles replacing chlorine atoms.

Oxidation and Reduction: Ester or alcohol derivatives of the carboxylic acid group.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Biphenyl derivatives, including 2',3'-dichloro-3-fluoro-biphenyl-4-carboxylic acid, are known for their diverse biological activities. They have been explored as potential therapeutic agents against various diseases due to their ability to modulate biological pathways.

- Gamma-Secretase Modulation : A related compound, 1-(3',4'-dichloro-2-fluoro-[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074), has been studied as a gamma-secretase modulator for Alzheimer's disease. It was found to significantly reduce amyloid plaque formation in transgenic mouse models, indicating a potential pathway for treating neurodegenerative diseases . This suggests that this compound may share similar therapeutic potentials.

Organic Synthesis

Building Block in Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, making it a versatile building block.

- Synthesis of Fluorinated Compounds : The introduction of fluorine atoms into organic molecules often enhances their pharmacokinetic properties. The synthesis of fluorinated biphenyl compounds using palladium-catalyzed cross-coupling reactions demonstrates the utility of this compound as a precursor .

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Utilizes boronic acids to form biphenyl derivatives with enhanced electronic properties. |

| Buchwald-Hartwig Coupling | Facilitates the formation of C-N bonds, crucial for synthesizing pharmaceuticals. |

Material Science

Applications in Advanced Materials

The unique properties of fluorinated biphenyls make them suitable for applications in material science, particularly in the development of electronic materials.

- Organic Light Emitting Diodes (OLEDs) : Fluorinated biphenyls are integral in the fabrication of OLEDs due to their stability and electron transport capabilities . The incorporation of this compound into polymer matrices can enhance the performance of these devices.

Case Study 1: Gamma-Secretase Modulation

In a study involving Tg2576 transgenic mice, CHF5074 treatment resulted in a significant reduction in beta-amyloid plaque area and number. This case highlights the potential therapeutic application of biphenyl derivatives in neurodegenerative diseases .

Case Study 2: Synthesis of Fluorinated Biphenyls

A recent study demonstrated the successful synthesis of various fluorinated biphenyl compounds through palladium-catalyzed reactions involving this compound as a key intermediate. This showcases its role in developing advanced materials with specific electronic properties .

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-3-fluoro-biphenyl-4-carboxylic acid is primarily influenced by its ability to interact with various molecular targets. The electron-withdrawing groups (chlorine and fluorine) and the carboxylic acid group can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Below is a comparative analysis of structurally related biphenyl carboxylic acid derivatives:

Substituent Effects on Physicochemical Properties

- Halogen Influence : Chlorine atoms increase molecular weight and lipophilicity (logP) compared to fluorine. For example, the dichloro-fluoro analog (MW 285.10) is heavier and more lipophilic than difluoro derivatives (MW ~234.20), impacting membrane permeability and bioavailability .

- Acidity : The carboxylic acid group (pKa ~2-3) is influenced by adjacent electron-withdrawing groups (Cl, F). Chlorine’s stronger electron-withdrawing effect may lower pKa compared to fluorine, enhancing solubility in basic conditions .

- Stability : Chlorinated compounds generally exhibit greater thermal stability but may face hydrolytic degradation risks under extreme conditions .

Biological Activity

2',3'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid is a synthetic compound that has garnered attention in biological research due to its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and comparisons with similar compounds.

The compound features a biphenyl structure with two chlorine atoms and one fluorine atom, which contribute to its unique reactivity and interaction with biological targets. The presence of these electron-withdrawing groups enhances its electrophilic character, making it suitable for various chemical reactions, including electrophilic and nucleophilic substitutions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of critical biological molecules, leading to various physiological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular functions.

- Receptor Interaction : It may bind to receptor sites, influencing signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various pathogens have been documented in several studies.

| Pathogen | MIC (μg/ml) | Standard |

|---|---|---|

| Staphylococcus aureus | 50 | Ampicillin (100) |

| Escherichia coli | 25 | Ciprofloxacin (25) |

| Candida albicans | 250 | Griseofulvin (500) |

These results suggest that the compound is particularly effective against certain bacterial strains, indicating its potential as a therapeutic agent in treating infections.

Anticancer Activity

In vitro studies have demonstrated the compound's cytotoxic effects on various cancer cell lines. The assessment of cell viability using assays such as MTT has shown that this compound can induce apoptosis in cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Case Studies

Several studies have explored the biological activities of similar biphenyl derivatives, providing insights into structure-activity relationships. For instance, modifications in the halogen substituents have been shown to influence both antimicrobial and anticancer efficacy.

- Study on Halogenated Biphenyls : A comparative analysis of various halogenated biphenyls revealed that increasing the number of electron-withdrawing groups generally enhanced antimicrobial activity while varying the position of these groups affected anticancer properties.

- Mechanistic Insights : Another study focused on elucidating the mechanism by which these compounds induce apoptosis in cancer cells, highlighting the role of reactive oxygen species (ROS) generation as a key pathway.

Q & A

Basic Research Question

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate impurities. Monitor for chlorinated byproducts (e.g., di-/tri-chloro analogs) via isotopic patterns in MS.

- GC-MS : Detect volatile degradation products (e.g., decarboxylated biphenyls) with electron ionization (EI) mode.

- X-ray Photoelectron Spectroscopy (XPS) : Confirm halogen composition and oxidation states.

Chromatograms from analogous compounds (e.g., 3,4-dichlorophenylacetic acid) highlight the importance of retention time alignment and peak integration thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.